Ethyl [(3-methoxyphenyl)methoxy]acetate
Description
Properties
CAS No. |
54212-41-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-5-4-6-11(7-10)14-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
NKRIRAOQQFGXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWG): The presence of fluorine (e.g., in Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate) enhances electrophilicity, making the compound more reactive in substitution reactions .
- Polarity and Solubility: Compounds with multiple methoxy groups (e.g., Methyl 3,4,5-trimethoxyphenylacetate) exhibit higher polarity, improving solubility in polar solvents like ethanol or DMF .
- Lipophilicity: Ethoxy substituents (e.g., Ethyl 4-ethoxy-3-methoxyphenylacetate) enhance lipid membrane permeability, which is advantageous in drug design .
Physicochemical Properties (Inferred)
- Boiling Point: Bulky substituents (e.g., 3,4,5-trimethoxy) likely increase boiling points compared to simpler esters like ethyl acetate (77.06°C) .
- Stability: The 3-methoxyphenylmethoxy group may confer steric protection to the ester linkage, reducing hydrolysis rates compared to unsubstituted ethyl acetate .
Preparation Methods
Direct Esterification via Sulfuric Acid
The most straightforward method involves reacting [(3-methoxyphenyl)methoxy]acetic acid with ethanol in the presence of concentrated sulfuric acid. This approach leverages the classic Fischer esterification mechanism, where the acid catalyzes protonation of the carbonyl oxygen, facilitating nucleophilic attack by ethanol.
Procedure :
-
Reagents : [(3-Methoxyphenyl)methoxy]acetic acid (1.0 eq), ethanol (5.0 eq), H₂SO₄ (0.1 eq).
-
Conditions : Reflux at 80°C for 12 hours under nitrogen.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, with water elimination driving equilibrium toward ester formation. Excess ethanol shifts the equilibrium further, enhancing yield.
Williamson Ether Synthesis
Alkylation of (3-Methoxyphenyl)methanol with Ethyl Bromoacetate
This two-step method first generates (3-methoxyphenyl)methanol, which is then alkylated with ethyl bromoacetate under basic conditions.
Step 1: Synthesis of (3-Methoxyphenyl)methanol
-
Reagents : 3-Methoxybenzaldehyde (1.0 eq), NaBH₄ (1.2 eq).
-
Conditions : Stirred in ethanol at 0°C for 2 hours.
Step 2: Ether Formation
-
Reagents : (3-Methoxyphenyl)methanol (1.0 eq), ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).
-
Conditions : Reflux in acetone at 60°C for 8 hours.
-
Workup : Filtration, solvent evaporation, and silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Advantages : High regioselectivity and compatibility with moisture-sensitive substrates.
Coupling Agent-Mediated Synthesis
EDC/DMAP-Catalyzed Coupling
Ethyl [(3-methoxyphenyl)methoxy]acetate can be synthesized via carbodiimide-mediated coupling, avoiding harsh acidic conditions.
Procedure :
-
Reagents : [(3-Methoxyphenyl)methoxy]acetic acid (1.0 eq), ethanol (1.5 eq), EDC (1.2 eq), DMAP (0.2 eq).
-
Conditions : Stirred in dichloromethane at 25°C for 24 hours.
-
Workup : Washing with 5% HCl, brine, and drying over MgSO₄.
Key Considerations :
-
DMAP accelerates the reaction by activating the intermediate O-acylisourea.
-
Side reactions (e.g., urea formation) are minimized at low temperatures.
Catalytic Methods Using Ion-Exchange Resins
Fixed-Bed Reactor with Anion-Exchange Resin
A solvent-free approach employs a tubular reactor packed with anion-exchange resin (e.g., Amberlyst A-26) to catalyze the reaction between [(3-methoxyphenyl)methoxy]acetic acid and ethanol.
Procedure :
-
Reagents : [(3-Methoxyphenyl)methoxy]acetic acid (1.0 eq), ethanol (3.0 eq).
-
Conditions : Continuous flow at 50°C, residence time = 2 hours.
Advantages :
-
Catalyst reusability (>10 cycles without significant activity loss).
-
Reduced waste generation, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acid-Catalyzed | Reflux, 12 h | 75–82 | 95–98 | Simplicity, low cost |
| Williamson Ether | 60°C, 8 h | 68–74 | 97–99 | High selectivity |
| EDC/DMAP Coupling | 25°C, 24 h | 85–90 | 98–99.5 | Mild conditions, high efficiency |
| Catalytic (Ion-Exchange) | 50°C, 2 h (flow) | 88–92 | 99+ | Sustainability, scalability |
Challenges and Optimization Strategies
-
Byproduct Formation : In acid-catalyzed methods, dimerization of [(3-methoxyphenyl)methoxy]acetic acid may occur. This is mitigated by using excess ethanol and controlled temperature.
-
Catalyst Cost : EDC/DMAP methods are costlier due to reagent prices. Substituting with cheaper alternatives (e.g., DCC) reduces expenses but may lower yields.
-
Scale-Up Limitations : Flow catalysis requires specialized equipment but offers superior throughput compared to batch processes .
Q & A
Q. What are the optimized synthetic routes for Ethyl [(3-methoxyphenyl)methoxy]acetate, and how do reaction conditions influence yield and purity?
The synthesis typically involves esterification of substituted phenols with ethyl acetate derivatives. Key steps include:
- Esterification : Reaction of 3-methoxyphenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyacetate group .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity . Critical parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-bromoacetate) to minimize side products like diaryl ethers .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR resolve the methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and aromatic protons. Aromatic protons appear as doublets (δ 6.7–7.2 ppm) due to substituent effects .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are recommended for resolving crystal structures, particularly to confirm stereochemistry and hydrogen bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 254.1 (C₁₂H₁₆O₄) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen or nitro substituents) on the phenyl ring alter the compound’s reactivity and biological activity?
- Electronic Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, bromo analogs (e.g., Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate) show higher binding affinity to enzyme active sites due to halogen bonding .
- Biological Impact : Methoxy groups improve lipophilicity, aiding blood-brain barrier penetration, while ethoxy groups reduce metabolic degradation in hepatic studies .
Q. How can contradictory spectral data (e.g., unexpected NOESY correlations or splitting patterns) be resolved for this compound?
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening in flexible ethoxy groups .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify discrepancies in vibrational modes of ester carbonyls (~1740 cm⁻¹) .
- Cocrystallization Studies : Co-crystallize with heavy atoms (e.g., iodine) to improve X-ray diffraction resolution and validate ambiguous NOESY contacts .
Q. What strategies mitigate challenges in enantioselective synthesis of chiral analogs of this compound?
- Chiral Catalysts : Use quinine-derived organocatalysts for asymmetric aza-Michael additions, achieving >90% enantiomeric excess (ee) in triazole derivatives .
- Chiral Stationary Phases : Employ HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers and validate ee values .
Methodological Considerations
Q. How can researchers design SAR studies to evaluate the pharmacological potential of this compound derivatives?
- Library Synthesis : Generate analogs with systematic substituent variations (e.g., -F, -Cl, -CF₃) at the 3- and 4-positions .
- Assay Selection : Test against targets like cyclooxygenase-2 (COX-2) or β-amyloid aggregates, using fluorescence polarization assays for binding affinity quantification .
- Data Analysis : Apply multivariate regression models to correlate Hammett σ values with IC₅₀ data, identifying substituents that enhance potency .
Q. What are the best practices for resolving low reproducibility in synthetic yields across labs?
- Microreactor Systems : Adopt flow chemistry setups to standardize reaction parameters (residence time, mixing efficiency) and improve batch-to-batch consistency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
